
Ethyl 3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protected amine, and a phenyl ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate typically involves the following steps:
Formation of the Boc-protected amine: The starting material, 3-aminomethylphenylpropanoic acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form the Boc-protected amine.
Esterification: The Boc-protected amine is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid, yielding the free amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Hydrolysis: 3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid.
Deprotection: 3-(3-aminomethyl)phenylpropanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate depends on its specific application. In drug development, for example, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate can be compared with similar compounds such as:
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar structure but with a hydroxyl group and a methyl ester instead of an ethyl ester.
tert-Butyl 3-ethynylbenzylcarbamate: Contains a similar Boc-protected amine but with an ethynyl group attached to the benzyl ring.
Ethyl benzoate: A simpler ester with a benzene ring but lacking the Boc-protected amine and additional functional groups.
These comparisons highlight the unique structural features of this compound, particularly the presence of the Boc-protected amine and the ethyl ester group, which contribute to its distinct reactivity and applications.
Propriétés
Formule moléculaire |
C17H25NO4 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
ethyl 3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoate |
InChI |
InChI=1S/C17H25NO4/c1-5-21-15(19)10-9-13-7-6-8-14(11-13)12-18-16(20)22-17(2,3)4/h6-8,11H,5,9-10,12H2,1-4H3,(H,18,20) |
Clé InChI |
CSMZANLJMKLKHR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CC(=CC=C1)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


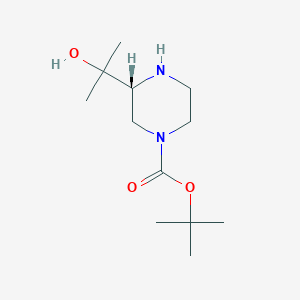
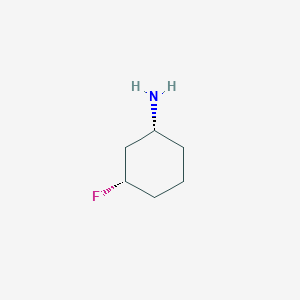
![(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B12948919.png)

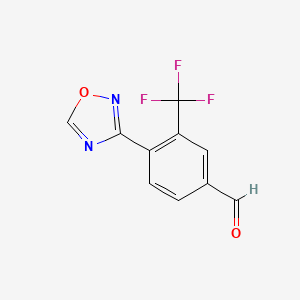
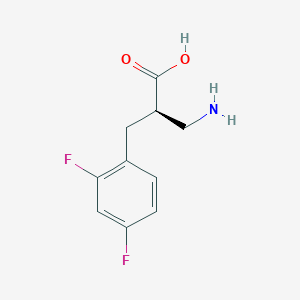

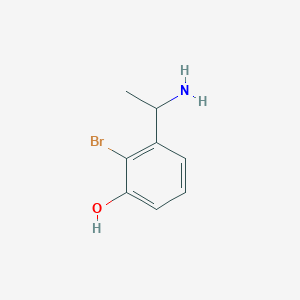
![(R)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12948977.png)





